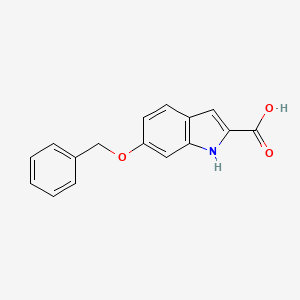

6-(benzyloxy)-1H-indole-2-carboxylic acid

Descripción

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Chemical Biology

Indole derivatives are a class of heterocyclic compounds that are ubiquitous in nature and play a crucial role in numerous biological processes. nih.govindexcopernicus.com This structural scaffold is found in the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, highlighting its fundamental importance in human physiology. In medicinal chemistry, the indole nucleus is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological effects. ijpsr.com

The chemical reactivity of the indole ring allows for its modification at various positions, enabling the synthesis of a vast library of derivatives with tailored biological activities. nih.gov Consequently, indole-based compounds have been successfully developed into therapeutic agents for a multitude of diseases. indexcopernicus.com Notable examples of commercially available drugs containing the indole moiety underscore its therapeutic significance, including vincristine (B1662923) (anticancer), reserpine (B192253) (antihypertensive), and amedalin (B1665959) (antidepressant). nih.gov

Contemporary research continues to uncover new therapeutic applications for indole derivatives, with studies demonstrating their potential as antifungal, antiprotozoal, antioxidant, anti-Alzheimer's, and anti-Parkinson's agents. nih.gov The versatility of the indole scaffold provides a robust foundation for the design and synthesis of novel molecules with high potency and efficacy. nih.govijpsr.com

The Indole-2-carboxylic Acid Moiety as a Privileged Pharmacophore and Synthetic Building Block

Within the vast landscape of indole derivatives, the indole-2-carboxylic acid moiety holds a special position. This scaffold, characterized by a carboxylic acid group at the C2 position of the indole ring, serves as both a key pharmacophore and a versatile synthetic intermediate. The carboxylic acid group is a crucial functional group in many pharmaceuticals, contributing to a molecule's solubility and its ability to form critical interactions with biological targets. wiley-vch.de

The 2-carboxyl group on the indole scaffold has been shown to be critical for biological activity in several contexts. For instance, it plays a vital role in the binding of inhibitors to enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase (IDO1). nih.govsci-hub.se In the case of HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group can chelate with the two magnesium ions (Mg²⁺) within the enzyme's active site, which is a crucial interaction for inhibiting viral replication. nih.govmdpi.comrsc.org Similarly, for IDO1/TDO dual inhibitors, the carboxyl group is thought to bind with key amino acids via electrostatic interactions, and its replacement or removal leads to a loss of inhibitory activity. sci-hub.se

Beyond its role as a pharmacophore, the indole-2-carboxylic acid structure is a valuable building block in organic synthesis. The carboxylic acid function can be readily converted into other functional groups, such as esters and amides, allowing for the creation of diverse compound libraries for screening and optimization. rsc.orgeurjchem.com This synthetic versatility has been exploited to develop novel compounds with a range of therapeutic potentials.

| Therapeutic Target/Application | Role of the Indole-2-carboxylic Acid Moiety | Reference |

|---|---|---|

| HIV-1 Integrase Inhibition | Acts as a scaffold where the carboxyl group chelates Mg²⁺ ions in the active site. | nih.govmdpi.comnih.gov |

| IDO1/TDO Inhibition (Cancer Immunotherapy) | The carboxyl group is a critical pharmacophore for binding to the enzyme. | sci-hub.se |

| NMDA Receptor Antagonism | Competitively inhibits the potentiation by glycine (B1666218) at the NMDA receptor. | nih.gov |

| Antioxidant Agents | Serves as a core structure for the synthesis of derivatives with antioxidant properties. | eurjchem.com |

| Fructose-1,6-bisphosphatase (FBPase) Inhibition | Used as a foundational structure for developing allosteric inhibitors. | researchgate.net |

Overview of 6-(Benzyloxy)-1H-indole-2-carboxylic Acid's Position within the Indole Chemical Space

This compound (CAS No: 40047-22-1) is a specific derivative that occupies an important niche within the broader indole chemical space, primarily as a synthetic intermediate. nih.govbldpharm.com Its structure features the key indole-2-carboxylic acid core, with a benzyloxy group (-OCH₂C₆H₅) attached at the C6 position of the indole ring.

The benzyloxy group serves as a protecting group for a hydroxyl (-OH) function. The synthesis of hydroxylated indoles is of significant interest because this structural motif is present in many biologically active natural products and their analogs. orgsyn.org The use of a benzyl (B1604629) ether protects the reactive hydroxyl group during subsequent chemical transformations on other parts of the indole scaffold. This protecting group can be removed later in the synthetic sequence to yield the desired 6-hydroxyindole (B149900) derivative.

Therefore, this compound is a valuable precursor for the synthesis of more complex molecules. Researchers have utilized this compound in the design and synthesis of potential inhibitors of beta-amyloid (Aβ) fibril assembly, which is relevant to Alzheimer's disease research. nih.govresearchgate.net Its utility lies in providing a stable, pre-functionalized indole core that can be elaborated into a variety of target structures.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 40047-22-1 | cymitquimica.com |

| Molecular Formula | C₁₆H₁₃NO₃ | guidechem.com |

| Molecular Weight | 267.28 g/mol | cymitquimica.comguidechem.com |

| Synonyms | 1H-Indole-2-carboxylic acid, 6-(phenylmethoxy)- | cymitquimica.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPMQYYRQWFNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408486 | |

| Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40047-22-1 | |

| Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Benzyloxy 1h Indole 2 Carboxylic Acid and Analogous Indole 2 Carboxylic Acid Derivatives

Classical Indole (B1671886) Synthesis Routes Applied to Indole-2-carboxylic Acids

Several venerable named reactions in organic chemistry have been adapted for the synthesis of indole-2-carboxylic acids. These methods, while foundational, each possess distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a prominent and widely used method for constructing the indole ring. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

To generate indole-2-carboxylic acids or their ester precursors, α-keto acids or α-keto esters are employed as the carbonyl component. For instance, the reaction of a substituted phenylhydrazine (B124118) with pyruvic acid or an alkyl pyruvate (B1213749) under acidic conditions yields the corresponding indole-2-carboxylic acid or ester. The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A researchgate.netresearchgate.net-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride. wikipedia.orgsharif.edu

Key Features of Fischer Indole Synthesis for Indole-2-carboxylates:

| Feature | Description |

| Carbonyl Component | α-keto acids (e.g., pyruvic acid) or α-keto esters (e.g., ethyl pyruvate). |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA). wikipedia.org |

| Key Intermediate | Arylhydrazone, which rearranges to an enehydrazine. wikipedia.org |

| Advantages | Wide applicability, readily available starting materials. |

| Limitations | Harsh acidic conditions can be incompatible with sensitive functional groups. |

Reissert Indole Synthesis for Direct Carboxylic Acid Introduction

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids and their derivatives. wikipedia.org This method begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide. wikipedia.orgresearchgate.net This initial step yields an ethyl o-nitrophenylpyruvate. wikipedia.org

The subsequent and defining step is the reductive cyclization of this intermediate. wikipedia.org Various reducing agents can be employed, with zinc dust in acetic acid being a classic example. researchgate.net Other systems like iron in acetic acid or sodium dithionite (B78146) have also been used. researchgate.net The reduction of the nitro group to an amine is followed by an intramolecular condensation between the newly formed amino group and the ketone, leading to the formation of the indole-2-carboxylic acid after hydrolysis of the ester. researchgate.netyoutube.com This method is particularly advantageous as the carboxylic acid group is introduced directly as part of the cyclization process.

Bischler–Möhlau Indole Synthesis Variations

The Bischler–Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) in the presence of an acid catalyst. While this method typically produces 2-arylindoles, modifications can allow for the synthesis of other substituted indoles. However, its application to the direct synthesis of indole-2-carboxylic acids is less common due to the nature of the required starting materials. The harsh reaction conditions and potential for side products have historically limited its scope.

Leimgruber-Batcho Indole Synthesis and its Derivatives

The Leimgruber-Batcho indole synthesis has become a popular and versatile alternative to the Fischer synthesis, largely due to its high yields and milder reaction conditions. wikipedia.orgclockss.org The synthesis starts with an o-nitrotoluene, which is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466), to form an enamine. researchgate.netwikipedia.org

The key second step is the reductive cyclization of the enamine intermediate. wikipedia.org A variety of reducing systems can be used, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, as well as chemical reducing agents like stannous chloride or iron in acetic acid. wikipedia.orgclockss.org This process reduces the nitro group to an amine, which then cyclizes onto the enamine functionality, eliminating the secondary amine to form the indole ring. wikipedia.org While this method directly produces indoles that are unsubstituted at the 2- and 3-positions, it is a powerful way to synthesize substituted indole cores that can be further functionalized. clockss.org

Base-Catalyzed Condensation and Reductive Cyclization Strategies

This category encompasses a broader range of methods that share a common mechanistic theme with the Reissert synthesis. The core principle involves a base-catalyzed condensation to construct a key intermediate, followed by a reductive cyclization to form the indole ring. For instance, the condensation of o-nitrobenzyl cyanides with esters can lead to intermediates that, upon reduction of the nitro group, cyclize to form 3-aminoindole-2-carboxylic acid derivatives. The specific strategy and choice of starting materials dictate the final substitution pattern of the indole product. These methods often take advantage of the acidity of protons alpha to a nitro group on an aromatic ring.

Targeted Synthesis of 6-(Benzyloxy)-1H-indole-2-carboxylic Acid

The Reissert indole synthesis is a well-suited and documented method for the preparation of this compound. This targeted approach leverages the classical Reissert reaction sequence, starting from a readily accessible substituted o-nitrotoluene.

The synthesis commences with the preparation of the key starting material, 6-benzyloxy-2-nitrotoluene . This intermediate can be synthesized by the benzylation of 2-methyl-3-nitrophenol (B1294317). The reaction is typically carried out by treating 2-methyl-3-nitrophenol with benzyl (B1604629) chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). orgsyn.org

Once 6-benzyloxy-2-nitrotoluene is obtained, the Reissert synthesis proceeds as follows:

Condensation with Diethyl Oxalate : The methyl group of 6-benzyloxy-2-nitrotoluene is activated by the ortho-nitro group. In the presence of a strong base like potassium ethoxide, it can be deprotonated and undergo a condensation reaction with diethyl oxalate. This step yields ethyl 3-(4-benzyloxy-2-nitrophenyl)-2-oxopropanoate.

Reductive Cyclization : The resulting α-keto ester is then subjected to reductive cyclization. Treatment with a reducing agent, such as zinc powder in acetic acid or catalytic hydrogenation, simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization. The newly formed amino group attacks the ketone carbonyl, and subsequent dehydration forms the indole ring.

Hydrolysis : The product of the cyclization is ethyl 6-(benzyloxy)-1H-indole-2-carboxylate. Saponification of the ester group, typically through treatment with a base like sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, yields the final target compound, This compound .

An alternative route mentioned in the literature for a related compound involves the Leimgruber-Batcho synthesis to produce 4-benzyloxyindole, which would then require a separate step to introduce the carboxylic acid at the 2-position. orgsyn.org However, the Reissert synthesis provides a more direct pathway to the desired indole-2-carboxylic acid structure.

Strategies for Regioselective Benzyloxy Substitution at C-6 of the Indole Ring

Achieving regioselective substitution at the C-6 position of the indole ring is a critical step in the synthesis of the target compound. A common and effective strategy is to begin with a precursor that already contains the desired functionality or a group that can be easily converted to it.

One established method is the Batcho-Leimgruber indole synthesis, which provides a versatile route to various substituted indoles. This procedure often starts with an appropriately substituted o-nitrotoluene. For the synthesis of a 6-benzyloxy derivative, the synthesis would commence with 6-benzyloxy-2-nitrotoluene. This precursor can be prepared by the benzylation of 2-methyl-3-nitrophenol using benzyl chloride in the presence of a base like potassium carbonate. orgsyn.org

The key steps of this approach are:

Precursor Synthesis : The reaction between 2-methyl-3-nitrophenol and benzyl chloride establishes the benzyloxy group at the position that will ultimately become C-6 of the indole. orgsyn.org

Enamine Formation : The 6-benzyloxy-2-nitrotoluene is then reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine. This reaction forms a β-amino-enamine intermediate. orgsyn.org The addition of pyrrolidine can significantly accelerate the reaction compared to using DMFDMA alone. orgsyn.org

Reductive Cyclization : The final step is the reductive cyclization of the enamine intermediate. This is typically achieved using a reducing agent such as Raney nickel with hydrazine (B178648) or catalytic hydrogenation (e.g., with Pd/C). orgsyn.org This reduction collapses the intermediate to form the indole ring, yielding 6-benzyloxyindole (B15660).

This method is advantageous because it builds the indole ring with the C-6 substituent already in place, thus ensuring the correct regiochemistry. While this specific example leads to 6-benzyloxyindole, the subsequent introduction of the C-2 carboxylic acid is required to complete the synthesis of the target molecule.

Introduction and Manipulation of the Carboxylic Acid Functionality at C-2

Once the 6-substituted indole nucleus is formed, or concurrently during its formation, a carboxylic acid group or its ester equivalent must be introduced at the C-2 position. Several classic and modern synthetic methods are available for this transformation.

The Fischer indole synthesis is a well-known method that can be adapted for this purpose. It involves the reaction of a substituted phenylhydrazine with an α-ketoacid, such as pyruvic acid. To obtain the desired product, 4-(benzyloxy)phenylhydrazine would be reacted with pyruvic acid under acidic conditions. The subsequent cyclization would directly yield this compound. researchgate.net

Another powerful approach is the Reissert indole synthesis . This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base (e.g., sodium ethoxide). The resulting pyruvate ester intermediate is then subjected to reductive cyclization (e.g., using zinc in acetic acid or catalytic hydrogenation) to form the indole-2-carboxylate (B1230498) ester. orgsyn.org

More recent developments utilize transition-metal catalysis for the efficient construction of indole-2-carboxylates. For example, a copper-catalyzed cascade process has been developed for the synthesis of indole-2-carboxylic acid esters. thieme-connect.com This reaction involves the condensation of 2-haloanilines or 2-halo aryl aldehydes/ketones with ethyl isocyanoacetate. thieme-connect.comresearchgate.net The use of readily available starting materials and the operational simplicity of this one-pot procedure make it an attractive modern alternative. thieme-connect.com

Hydrolysis of Ester Precursors to Yield the Carboxylic Acid

In many synthetic routes, the carboxylic acid functionality at C-2 is initially introduced as an ester (e.g., methyl or ethyl ester) to protect the acid group during other reaction steps or because the ester is the direct product of the cyclization reaction (e.g., Reissert synthesis). The final step is the hydrolysis of this ester to yield the desired this compound.

Alkaline hydrolysis is the most common method for converting indole-2-carboxylate esters to the corresponding carboxylic acid. orgsyn.org This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), often in a co-solvent like methanol, ethanol (B145695), or tetrahydrofuran (B95107) (THF) to ensure solubility. mdpi.comclockss.org The reaction mixture is usually heated to drive the reaction to completion. Following the hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the free carboxylic acid, which can then be isolated by filtration.

The choice of base and reaction conditions can be important. For instance, using sodium ethoxide in ethanol for N-alkylation reactions on an indole ester can inadvertently lead to hydrolysis if conditions are not carefully controlled. mdpi.com Mild conditions, such as using lithium hydroxide in an aqueous dimethoxyethane solution, can be employed to minimize side reactions. clockss.org

Advanced Synthetic Approaches and Sustainable Chemistry Considerations

Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methodologies. The synthesis of substituted indoles has benefited significantly from these advancements, including the use of transition-metal catalysis, microwave-assisted reactions, and biocatalysis.

Transition-Metal-Catalyzed Coupling Reactions in Indole Construction

Transition-metal catalysis has become an indispensable tool for constructing the indole nucleus, offering high efficiency and functional group tolerance. mdpi.com Various metals, including palladium, copper, rhodium, and gold, have been employed in elegant strategies for indole synthesis. mdpi.comrsc.org

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions that can form key bonds in the indole scaffold. For instance, the synthesis of indoles from α-aminonitriles and 2-halobenzyl halides can be achieved using a palladium catalyst like Pd(dppf)Cl2. mdpi.com

Copper-Catalyzed Reactions : Copper catalysis offers a cost-effective and powerful alternative. A notable example is the ligand-free, copper(I)-catalyzed cascade reaction between 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate to produce indole-2-carboxylate derivatives. thieme-connect.com This method is versatile, tolerating a range of substituents and utilizing inexpensive and readily available starting materials. thieme-connect.com

Ruthenium and Gold-Catalyzed Reactions : Ruthenium and gold catalysts are effective in promoting the addition of carboxylic acids to alkynes, a process known as hydro-oxycarbonylation. mdpi.com This has been applied to the synthesis of enol esters from indole-2-carboxylic acid and alkynes. mdpi.com

These catalytic methods often proceed under milder conditions than classical syntheses and provide access to a broader range of substituted indole derivatives. thieme-connect.commdpi.com

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving reaction efficiency. nih.gov The synthesis of indole derivatives has been significantly enhanced by the application of microwave irradiation. researchgate.netnih.gov

An improved procedure for synthesizing indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate using an ionic liquid under controlled microwave irradiation. researchgate.netscienceopen.com This protocol offers several advantages over conventional heating methods, including dramatically reduced reaction times (often from hours to minutes), high product yields, and milder reaction conditions. researchgate.netscite.ai The synergy between microwave heating and ionic liquids can lead to enhanced reaction performance. scite.ai

| Starting Material (2-haloaryl) | Base/Catalyst System | Solvent | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Iodo Benzaldehyde | [bmim]OH / CuI | Ionic Liquid | Microwave (100W, 50°C) | 10 min | 88% | researchgate.net |

| 2-Bromo Benzaldehyde | [bmim]OH / CuI | Ionic Liquid | Microwave (100W, 50°C) | 10 min | 85% | researchgate.net |

| 2-Chloro Benzaldehyde | [bmim]OH / CuI | Ionic Liquid | Microwave (100W, 50°C) | 10 min | 82% | researchgate.net |

| 2-Iodoacetophenone | [bmim]OH / CuI | Ionic Liquid | Microwave (100W, 50°C) | 10 min | 95% | researchgate.net |

Table comparing conventional vs. microwave-assisted synthesis for indole-2-carboxylates.

Microwave irradiation has also been successfully applied to classical indole syntheses, such as the Fischer, Bischler-Mohlau, and Madelung reactions, to expedite the formation of the indole core. nih.gov

Chemoenzymatic Syntheses of Substituted Indole Derivatives

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for producing complex molecules with high selectivity under mild, environmentally friendly conditions. Enzymes can catalyze reactions with high regio-, chemo-, and enantioselectivity, which is often difficult to achieve with traditional chemical methods.

While the direct chemoenzymatic synthesis of this compound is not widely reported, related enzymatic transformations on the indole scaffold demonstrate the potential of this approach. For example:

Enzymatic Hydrolysis : Hydrolytic enzymes, such as Savinase, Alcalase, and various proteases, have been used for the enantioselective hydrolysis of racemic indoline-2-carboxylic acid methyl esters. google.com This process allows for the kinetic resolution of racemates to obtain enantiomerically pure (S)- or (R)-indoline-2-carboxylic acids and esters, which are valuable chiral building blocks. google.com

Enzyme-Catalyzed C-C Bond Formation : Tryptophan synthase and other ThDP-dependent enzymes have been utilized in multi-enzyme coupled systems to synthesize structurally diverse indole-containing acyloins from various indole derivatives. nih.govmdpi.com

Prenyltransferases : These enzymes have been used to catalyze the regiospecific prenylation of simple indole derivatives, demonstrating the ability of enzymes to functionalize the indole ring at specific positions. rsc.org

These examples highlight the potential for developing biocatalytic or chemoenzymatic routes for the synthesis of highly functionalized indoles, offering a greener and more selective alternative to purely chemical methods. nih.govrsc.org

Chemical Reactivity and Functional Group Transformations of 6 Benzyloxy 1h Indole 2 Carboxylic Acid

Reactivity of the Indole (B1671886) Nucleus

The indole core of 6-(benzyloxy)-1H-indole-2-carboxylic acid is an electron-rich aromatic system, which dictates its reactivity. The primary sites for chemical modification are the C-3 position of the pyrrole (B145914) ring and the indole nitrogen.

Electrophilic Aromatic Substitution Reactions on the Indole Ring (e.g., Halogenation, Nitration, Sulfonation at C-3)

The C-3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to attack by electrophiles. However, the reactivity of this position in this compound is modulated by the presence of the electron-withdrawing carboxylic acid group at the C-2 position. While direct examples of halogenation, nitration, or sulfonation on this specific substrate are not extensively detailed in the literature, the general principles of indole chemistry suggest that such reactions would primarily target the C-3 position. Acylation reactions under Friedel-Crafts conditions on related indole-2-carboxylates have been shown to occur at the 3-position. clockss.org It is also known that in some cases, with highly reactive electrophiles, substitution can occur on the benzene (B151609) portion of the indole ring. clockss.org

Modifications at the Indole Nitrogen (N-H) Position (e.g., Alkylation, Acylation)

The nitrogen atom of the indole ring is a key site for functionalization, readily undergoing alkylation and acylation reactions.

N-Alkylation: The indole nitrogen can be deprotonated by a suitable base, such as sodium hydride (NaH), to form an indolide anion, which then acts as a nucleophile. Subsequent reaction with an alkylating agent, like dimethyl sulfate (B86663), yields the N-alkylated product. This strategy has been successfully employed in the synthesis of 1-alkyl-1H-indole-2-carboxylic acid derivatives. nih.govnih.gov For instance, a related 4-(benzyloxy) indole-2-carboxylic acid was methylated at the N-1 position using NaH and dimethyl sulfate in DMF. nih.gov

N-Acylation: The direct acylation of the indole nitrogen with carboxylic acids is a common transformation. thieme-connect.com This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). thieme-connect.com This method has been successfully applied to prepare N-acylated products of indoles bearing benzyloxy substituents. thieme-connect.com Another efficient, one-pot method for the N-acylation of less reactive nitrogen-containing heterocycles like indole involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst. asiaresearchnews.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkylating Agent (e.g., Dimethyl sulfate) | 1-Alkyl-6-(benzyloxy)-1H-indole-2-carboxylic acid | nih.govnih.gov |

| N-Acylation | Carboxylic acid, DCC, DMAP, CH₂Cl₂ | 1-Acyl-6-(benzyloxy)-1H-indole-2-carboxylic acid | thieme-connect.com |

| N-Acylation (One-Pot) | Carboxylic acid, Boc₂O, DMAPO | 1-Acyl-6-(benzyloxy)-1H-indole-2-carboxylic acid | asiaresearchnews.com |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, reduction to alcohols, and removal via decarboxylation.

Esterification and Amide Bond Formation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol, typically under acidic conditions (Fischer esterification). masterorganicchemistry.comyoutube.com This reaction is an equilibrium process and can be driven to completion by removing the water formed. youtube.com The methyl ester of this compound is a known derivative, suggesting this is a standard transformation. Alternatively, carboxylates, formed by deprotonating the carboxylic acid with a base, can react with primary alkyl halides in an SN2 reaction to form esters. youtube.com

Amide Bond Formation: Amide bonds are readily formed from the carboxylic acid group. asiaresearchnews.com A common method involves activating the carboxylic acid with a coupling agent, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) or DCC, followed by the addition of an amine. rsc.orgyoutube.com This approach is widely used in the synthesis of indole-2-carboxamides. rsc.org The direct condensation of carboxylic acids and amines can also be catalyzed by various Lewis acids or enzymes under specific conditions.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) | Alkyl 6-(benzyloxy)-1H-indole-2-carboxylate | masterorganicchemistry.comyoutube.com |

| Amide Bond Formation | Amine, Coupling Agent (e.g., EDAC, DCC) | 6-(Benzyloxy)-1H-indole-2-carboxamide | rsc.orgyoutube.com |

Reduction Reactions of the Carboxyl Group to Aldehydes or Alcohols

The carboxylic acid group can be reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, alternative methods have been reported for indole-2-carboxylates. For example, the reduction of an indole-2-carboxylate (B1230498) to the corresponding hydroxymethyl derivative (an alcohol) was achieved using magnesium in methanol. clockss.org This highlights that the electron density of the indole ring can influence the reactivity of the C-2 substituent. clockss.org The partial reduction to an aldehyde is more complex and typically requires specialized reagents or protection-deprotection strategies to avoid over-reduction to the alcohol.

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation is a known reaction for indole-2-carboxylic acids. This transformation is often accomplished by heating the compound, sometimes in the presence of a catalyst. The synthesis of 4-benzyloxyindole, for instance, involves a final decarboxylation step of the corresponding indole-2-carboxylic acid intermediate. orgsyn.org The stability of the resulting carbanion at the C-2 position, facilitated by the aromatic indole ring, promotes this reaction. More advanced methods for the decarboxylation of aromatic carboxylic acids utilize transition-metal catalysts, which can operate under milder conditions. nih.gov

Reactivity and Strategic Utility of the Benzyloxy Protecting Group

The benzyloxy group serves as a crucial protecting group for the phenol (B47542) functionality at the 6-position of the indole ring. Its stability under a range of reaction conditions, coupled with the availability of selective deprotection methods, makes it a valuable tool in the multi-step synthesis of complex indole derivatives.

Selective Cleavage and Deprotection Methodologies (e.g., Catalytic Hydrogenation)

The most common and efficient method for the cleavage of the benzyl (B1604629) ether linkage in this compound is catalytic hydrogenation. This reaction, often referred to as hydrogenolysis, involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nacatsoc.org The process is highly selective for the benzylic C-O bond, leaving other functional groups, such as the carboxylic acid and the indole ring, intact under appropriate conditions. nacatsoc.org

The general procedure for the catalytic hydrogenation of this compound to yield 6-hydroxy-1H-indole-2-carboxylic acid involves dissolving the substrate in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere, often at pressures ranging from atmospheric (using a hydrogen balloon) to higher pressures in a specialized apparatus like a Parr reactor, at room temperature. nacatsoc.org The reaction proceeds with the cleavage of the benzyl-oxygen bond and the formation of toluene (B28343) as a byproduct.

Several factors can influence the efficiency and selectivity of the debenzylation. The choice of catalyst is critical; for instance, different types of palladium on carbon catalysts can exhibit varying activities. nacatsoc.org The reaction conditions, including hydrogen pressure and temperature, can also be optimized to ensure complete and clean conversion. nacatsoc.org For example, in cases where other reducible functional groups are present, careful selection of the catalyst and reaction parameters is necessary to achieve selective debenzylation. nacatsoc.org

The following table summarizes typical conditions for the catalytic hydrogenation of benzylic ethers, which are applicable to this compound.

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Typical Substrate |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Ethyl Acetate | Room Temperature | Atmospheric to 45 psig | Aryl Benzyl Ethers |

Benzyloxy Group as a Steric and Electronic Modulator in Synthetic Pathways

The benzyloxy group at the C6 position of the indole ring exerts both steric and electronic influences on the reactivity of the molecule in various synthetic transformations.

Electronic Effects: The oxygen atom of the benzyloxy group is an electron-donating group through resonance, increasing the electron density of the benzene portion of the indole nucleus. This activating effect is most pronounced at the positions ortho and para to the substituent, namely the C5 and C7 positions. openstax.org Consequently, electrophilic aromatic substitution reactions on the benzene ring of the 6-benzyloxyindole (B15660) core are directed towards these positions. However, the indole ring system itself is highly electron-rich, with the C3 position of the pyrrole ring being the most nucleophilic and typically the primary site for electrophilic attack. researchgate.net Therefore, while the benzyloxy group activates the benzene ring, reactions with electrophiles will still predominantly occur at C3 unless this position is blocked. The electron-donating nature of the 6-benzyloxy group can further enhance the nucleophilicity of the indole ring as a whole.

Steric Effects: The benzyloxy group is sterically bulky, which can influence the regioselectivity of reactions by hindering access to the adjacent C5 and C7 positions. rsc.org In reactions where an incoming reagent can approach either the C5 or C7 position, the steric hindrance from the benzyloxy group may favor substitution at the less hindered C7 position. This steric influence is particularly relevant in reactions involving large or bulky reagents. The functionalization at the C6 position is generally challenging due to its remote location from the more reactive pyrrole ring, and steric hindrance from substituents at this position can further complicate synthetic strategies. frontiersin.orgresearchgate.net

The combination of these electronic and steric effects can be strategically utilized in the synthesis of complex indole derivatives, allowing for controlled functionalization of the indole core. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Benzyloxy 1h Indole 2 Carboxylic Acid and Its Analogs

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule. The analysis of 6-(benzyloxy)-1H-indole-2-carboxylic acid reveals characteristic vibrational modes corresponding to its carboxylic acid, indole (B1671886), and benzyloxy moieties.

In the FT-IR spectrum, a very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. mdpi.com The N-H stretching vibration of the indole ring generally appears as a medium to sharp band around 3300–3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is one of the most intense bands in the spectrum, typically found in the range of 1680–1710 cm⁻¹. upi.edu The position of this band can be influenced by conjugation and hydrogen bonding. For carboxylic acids that form dimers, this frequency is often lower than for unassociated molecules. ias.ac.in

Aromatic C-H stretching vibrations from both the indole and benzyl (B1604629) rings are expected to appear just above 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C ether linkage of the benzyloxy group gives rise to bands typically located around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. In-plane and out-of-plane bending vibrations for C-H bonds in the aromatic rings provide further structural information in the fingerprint region (below 1500 cm⁻¹).

FT-Raman spectroscopy complements FT-IR by providing enhanced signals for non-polar, symmetric vibrations. The aromatic ring stretching vibrations (C=C) of both the indole and benzyl groups are expected to be strong in the Raman spectrum, appearing in the 1400–1650 cm⁻¹ region. The C=O stretch is also observable in Raman spectra, though typically weaker than in the IR. upi.eduias.ac.in The comparison of FT-IR and FT-Raman spectra can be particularly useful in identifying centrosymmetric structures, such as the carboxylic acid dimer. psu.edu

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Indole N-H | Stretch | 3300 - 3400 | Medium-Sharp | Weak |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Very Strong | Medium |

| Aromatic C=C | Ring Stretch | 1400 - 1650 | Medium-Strong | Strong |

| Ether C-O-C | Asymmetric Stretch | ~1250 | Strong | Weak |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong | Weak |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of organic compounds in solution. Through ¹H NMR, ¹³C NMR, and various 2D techniques, a complete map of the carbon-hydrogen framework and atom connectivity can be established.

The ¹H NMR spectrum of this compound provides a wealth of information. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically >11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The carboxylic acid proton (COOH) is also highly deshielded and appears as a very broad singlet, often above 12.0 ppm.

The protons of the benzyloxy group are readily identifiable. The five protons of the phenyl ring typically appear as a multiplet in the 7.30–7.50 ppm range. The two benzylic protons (-O-CH₂-Ph) are expected to resonate as a sharp singlet around 5.10–5.20 ppm.

The protons on the indole ring exhibit characteristic shifts and coupling patterns. The H3 proton is expected as a singlet or a narrow doublet around 7.1-7.3 ppm. The H7 proton, adjacent to the indole nitrogen, typically resonates around 7.6 ppm as a doublet. The H4 proton appears as a doublet around 7.5 ppm, while the H5 proton signal is found further upfield. The presence of the benzyloxy group at C6 influences the precise shifts of H5 and H7.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | > 11.0 | Broad Singlet |

| Carboxylic Acid O-H | > 12.0 | Broad Singlet |

| H7 (Indole) | ~ 7.6 | Doublet |

| H4 (Indole) | ~ 7.5 | Doublet |

| Phenyl (Benzyl) | 7.30 - 7.50 | Multiplet |

| H3 (Indole) | 7.1 - 7.3 | Singlet / Narrow Doublet |

| H5 (Indole) | ~ 7.0 | Doublet of Doublets |

| -O-CH₂-Ph | 5.10 - 5.20 | Singlet |

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 165 ppm. The carbon atoms of the aromatic rings resonate in the 100–160 ppm range.

The C2 carbon of the indole ring, attached to the carboxylic acid, is expected around 138 ppm. The C6 carbon, bearing the benzyloxy group, would be significantly downfield due to the oxygen's electron-withdrawing inductive effect, likely appearing near 155-158 ppm. The other indole carbons (C3, C3a, C4, C5, C7, C7a) can be assigned based on established data for substituted indoles. chemicalbook.com For instance, C3 is typically found upfield around 105-110 ppm. The benzylic carbon (-O-CH₂-Ph) signal is expected around 70 ppm. The carbons of the phenyl ring will show signals in the 127–137 ppm region, with the ipso-carbon (C1') appearing around 137 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~ 165 |

| C6 (Indole) | 155 - 158 |

| C2 (Indole) | ~ 138 |

| C1' (ipso-Benzyl) | ~ 137 |

| C7a (Indole) | ~ 136 |

| C2', C6' (Benzyl) | ~ 128.5 |

| C3', C5' (Benzyl) | ~ 128 |

| C4' (Benzyl) | ~ 127.5 |

| C3a (Indole) | ~ 124 |

| C4 (Indole) | ~ 122 |

| C7 (Indole) | ~ 115 |

| C5 (Indole) | ~ 112 |

| C3 (Indole) | 105 - 110 |

| -O-CH₂-Ph | ~ 70 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the indole ring (e.g., H4 with H5, and H5 with H7) and within the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s) (e.g., correlating the benzylic CH₂ proton signal at ~5.15 ppm to the carbon signal at ~70 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing connectivity across quaternary carbons and heteroatoms. Key expected HMBC correlations would include the benzylic CH₂ protons to the indole C6 and the benzyl ipso-carbon (C1'), and the indole H5 proton to C3a, C7, and C6.

Mass Spectrometry (MS, HRMS, ESI-HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₆H₁₃NO₃), the calculated monoisotopic mass is 267.0895 Da. cymitquimica.comnist.gov

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), would confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ at m/z 266.0823 would be the dominant peak. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 268.0968 or the sodium adduct [M+Na]⁺ at m/z 290.0788 might be observed.

Tandem mass spectrometry (MS/MS) analysis of the molecular ion reveals characteristic fragmentation pathways. Key fragmentation events for this molecule would include:

Loss of CO₂: Decarboxylation of the parent ion is a common fragmentation pathway for carboxylic acids, leading to a fragment ion [M-H-CO₂]⁻ at m/z 222.0924 in negative mode.

Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the benzyl group. This can result in the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91.0542. This is often the base peak in electron ionization (EI) mass spectra of benzyl ethers.

Cleavage of the Ether Bond: Scission of the C-O bond can lead to fragments corresponding to the benzyloxy portion and the hydroxy-indole carboxylic acid portion of the molecule.

Table 4: Expected Key Fragments in Mass Spectrometry of this compound

| Ion/Fragment | Formula | Calculated m/z | Ionization Mode | Description |

| [M-H]⁻ | C₁₆H₁₂NO₃⁻ | 266.0823 | ESI (-) | Deprotonated Molecular Ion |

| [M+H]⁺ | C₁₆H₁₄NO₃⁺ | 268.0968 | ESI (+) | Protonated Molecular Ion |

| [M-H-CO₂]⁻ | C₁₅H₁₂NO⁻ | 222.0924 | ESI (-) | Loss of carbon dioxide |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | EI / CID | Benzyl Cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the conjugated electronic system within a molecule. The UV-Vis spectrum of an indole derivative is characterized by electronic transitions within the aromatic chromophore. Indole itself typically shows two main absorption bands: a stronger band around 220 nm (¹Bₐ transition) and a broader, more structured band between 260-290 nm (¹Lₐ and ¹Lₑ transitions). srce.hrresearchgate.net

Advanced Spectroscopic Techniques for Characterization of Indole Metabolites

The structural elucidation of indole metabolites, including this compound and its analogs, relies heavily on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools for providing detailed information about the molecular framework, functional groups, and connectivity of these compounds. The analysis of the parent compound, 1H-indole-2-carboxylic acid, serves as a foundational reference for interpreting the spectra of its more complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the parent 1H-indole-2-carboxylic acid , the indole NH proton typically appears as a broad singlet at a downfield chemical shift (around 11.74 ppm in DMSO-d₆), while the carboxylic acid proton is also found far downfield (around 13.0 ppm). The protons on the indole ring appear in the aromatic region (7.0-7.7 ppm).

For This compound , the spectrum would be more complex. The introduction of the benzyloxy group adds a characteristic singlet for the benzylic methylene (B1212753) protons (-O-CH₂-Ph) typically found around 5.0-5.2 ppm. Additionally, five more protons from the phenyl ring of the benzyloxy group would appear in the aromatic region, often between 7.3 and 7.5 ppm, potentially overlapping with the indole ring protons. The substitution at the 6-position alters the electronic environment of the indole core, causing shifts in the signals of the remaining H-4, H-5, and H-7 protons compared to the unsubstituted parent compound.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. In indole-2-carboxylic acids, the carboxylic acid carbon (C=O) is highly deshielded, appearing around 162-164 ppm. guidechem.com The carbons of the indole ring typically resonate between 102 and 138 ppm. guidechem.com For This compound , the spectrum would show additional signals for the benzyloxy group: the benzylic carbon (-CH₂-) around 70 ppm and the carbons of the phenyl ring between 127 and 137 ppm. The C-6 carbon of the indole ring, being attached to the ether oxygen, would experience a significant downfield shift compared to the parent compound.

Interactive Table: ¹H and ¹³C NMR Data for 1H-Indole-2-carboxylic Acid and an Analog

| Compound | Solvent | Technique | Chemical Shift (δ, ppm) and Assignment |

| 1H-Indole-2-carboxylic acid | DMSO-d₆ | ¹H NMR | 11.74 (s, 1H, NH), 7.65 (d, 1H, H-4), 7.46 (d, 1H, H-7), 7.24 (dd, 1H, H-6), 7.11 (s, 1H, H-3), 7.06 (dd, 1H, H-5) guidechem.com |

| DMSO-d₆ | ¹³C NMR | 163.3 (C=O), 137.7 (C-7a), 128.9 (C-3a), 127.3 (C-2), 124.7 (C-6), 122.4 (C-4), 120.4 (C-5), 112.9 (C-7), 107.8 (C-3) guidechem.com | |

| Ethyl 3-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylate | DMSO-d₆ | ¹H NMR | 11.40 (s, 1H, NH), 7.70 (s, 1H), 7.43 (d, 1H), 7.27 (t, 2H), 7.02–6.95 (m, 2H), 6.75 (d, 1H), 6.62 (d, 1H), 4.30 (q, 2H, OCH₂), 3.76 (s, 3H, OCH₃), 1.29 (t, 3H, CH₃) |

| DMSO-d₆ | ¹³C NMR | 162.1, 152.4 (d, J=240.6 Hz), 151.2, 140.4 (d, J=48.1 Hz), 136.4, 127.1, 125.9, 121.6, 121.4, 119.4, 115.8, 115.4, 113.4, 111.9, 105.4 (d, J=21.2 Hz), 60.5, 57.0, 14.8 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For This compound (C₁₆H₁₃NO₃), the expected exact mass would be approximately 267.0895 g/mol .

Electron ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns. A common fragmentation for this molecule would be the loss of the benzyl group (C₇H₇, 91 Da) through cleavage of the benzylic ether bond, leading to a prominent peak corresponding to a 6-hydroxy-1H-indole-2-carboxylic acid radical cation. Another likely fragmentation is the loss of the carboxyl group (COOH, 45 Da).

Interactive Table: Mass Spectrometry Data for Indole-2-carboxylic Acid Analogs

| Compound | Ionization Mode | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | ESI-HRMS | C₁₇H₁₅ClN₂O₂ | 315.0900 | 315.0907 |

| Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate | ESI-HRMS | C₁₈H₁₈N₂O₃ | 311.1396 | 311.1402 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Carboxylic acids like This compound exhibit several characteristic absorption bands. Due to hydrogen bonding, carboxylic acids show a very broad O-H stretching band in the region of 2500-3300 cm⁻¹. mdpi.com The C=O stretch of the carboxyl group is a strong, sharp peak typically found between 1680-1710 cm⁻¹ for aromatic acids. mdpi.com The C-O stretch is observed in the 1210-1320 cm⁻¹ region. mdpi.com

Other key features for this specific molecule include the N-H stretch of the indole ring, usually appearing as a sharp peak around 3300-3500 cm⁻¹. The C-O-C stretching of the benzyl ether group would result in bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching bands are observed above 3000 cm⁻¹, while aromatic C=C bending vibrations appear in the 1450-1600 cm⁻¹ range. The analysis of 5-methoxyindole-2-carboxylic acid, a close analog, shows a sharp N-H stretching vibration at 3342 cm⁻¹ and a strong C=O band, confirming these assignments.

Interactive Table: Key IR Absorption Bands for Carboxylic Acid Functional Groups

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |

| Carboxylic Acid | C=O stretch | 1680 - 1710 (aromatic) | Strong, sharp |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium to strong |

| Indole | N-H stretch | 3300 - 3500 | Sharp, medium |

| Ether | C-O-C stretch | 1000 - 1300 | Medium |

| Aromatic Ring | C-H stretch | > 3000 | Sharp, weak to medium |

| Aromatic Ring | C=C bend | 1450 - 1600 | Medium to strong |

By combining these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound and its related indole metabolites can be achieved, providing a clear picture of their atomic composition and arrangement.

Structure Activity Relationship Sar Studies of 6 Benzyloxy 1h Indole 2 Carboxylic Acid Derivatives

Influence of Substituent Position and Nature on Biological Activity

Impact of Benzyloxy Group Positional Isomerism (C-4, C-5, C-6) on Biological Activity

The position of the benzyloxy group on the indole (B1671886) ring is a critical determinant of biological activity. Studies on positional isomers—where the substituent is moved from the C-6 position to the C-4 or C-5 positions—have revealed significant differences in their therapeutic potential. For instance, derivatives of 4-(benzyloxy)-1H-indole-2-carboxylic acid have been investigated as intermediates in the synthesis of anti-cancer agents and other bioactive molecules. chemimpex.com Similarly, 5-(benzyloxy)-1H-indole-2-carboxylic acid has been explored for potential antioxidant, anticancer, and anti-inflammatory properties. ontosight.ai

The specific placement of the benzyloxy group influences how the molecule interacts with its biological target. This is often due to the unique electronic and steric environment created by the substituent at each position, which affects binding affinity and molecular conformation. For example, in the context of monoamine oxidase B (MAO-B) inhibitors, the presence of a benzyloxy motif on an aryl ring is considered a key pharmacophoric feature. nih.gov The differential activity among the C-4, C-5, and C-6 isomers underscores the importance of precise substituent placement in drug design.

Table 1: Investigated Biological Activities of Benzyloxy-1H-indole-2-carboxylic Acid Positional Isomers

| Compound | Position of Benzyloxy Group | Investigated Biological Activities |

|---|---|---|

| 4-(Benzyloxy)-1H-indole-2-carboxylic acid | C-4 | Intermediate for anti-cancer agents chemimpex.com |

| 5-(Benzyloxy)-1H-indole-2-carboxylic acid | C-5 | Antioxidant, anticancer, anti-inflammatory ontosight.ai |

Effects of Carboxylic Acid Functional Group Modifications on Potency and Selectivity

The carboxylic acid group at the C-2 position of the indole ring is frequently essential for biological activity. sci-hub.se This functional group often participates in crucial interactions with target proteins, such as forming hydrogen bonds or chelating with metal ions in enzyme active sites. mdpi.comrsc.org

Numerous studies have demonstrated that modifications to this group can drastically alter or eliminate potency. For example, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), replacing the 2-carboxyl group with a methyl, hydroxymethyl, or cyano group led to a complete loss of inhibition. sci-hub.se Similarly, research on inhibitors of cytosolic phospholipase A2 found that substituting the carboxylic acid with an acetic or propionic acid group resulted in decreased inhibitory potency. nih.gov These findings highlight the indispensable role of the C-2 carboxylic acid in the molecular recognition process for several biological targets.

Table 2: Effect of C-2 Carboxylic Acid Modification on Biological Activity

| Original Functional Group | Modified Functional Group | Target/Activity | Outcome | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Methyl, Hydroxymethyl, Cyano | IDO1/TDO Inhibition | Loss of activity | sci-hub.se |

| Carboxylic Acid | Acetic Acid, Propionic Acid | Phospholipase A2 Inhibition | Decreased potency | nih.gov |

Role of Substituents on the Indole Nitrogen and Fused Benzene (B151609) Ring

Substitutions on both the indole nitrogen (N-1) and the fused benzene ring (positions C-4, C-5, and C-7) play a significant role in modulating the activity of indole-2-carboxylic acid derivatives.

Indole Nitrogen (N-1): Modification at the N-1 position can influence factors such as receptor binding and cell permeability. For instance, the synthesis of N-benzylindole-2-carboxylic acids led to the discovery of potent antagonists for the CCR2b chemokine receptor. nih.gov However, in other contexts, substitution can be detrimental. In a series of phospholipase A2 inhibitors, introducing long alkyl chains (eight or more carbons) at the N-1 position resulted in a loss of activity. nih.gov

Development of Pharmacophores and Key Structural Determinants for Activity

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. dovepress.com For derivatives of 6-(benzyloxy)-1H-indole-2-carboxylic acid, several key structural determinants consistently emerge as crucial for their activity across different therapeutic targets.

The development of a pharmacophore model for this class of compounds typically includes:

The Indole Scaffold: This rigid heterocyclic system serves as the core framework, properly orienting the other functional groups for interaction with the target.

The C-2 Carboxylic Acid: As previously discussed, this group is often a key interaction point, acting as a hydrogen bond donor/acceptor or a metal-chelating group. In HIV-1 integrase inhibitors, the indole nitrogen and the C-2 carboxyl group chelate with two magnesium ions in the enzyme's active site. mdpi.comrsc.org

The C-6 Benzyloxy Group: This bulky, hydrophobic moiety can engage in van der Waals or hydrophobic interactions within the target's binding pocket. Its presence and position are critical for affinity. The "benzyloxy pharmacophore" has been identified as a key feature in other inhibitor classes, such as those for MAO-B. nih.gov

These features constitute the fundamental pharmacophore. Further decorations on the indole ring, such as substituents at the N-1 or C-3 positions, can provide additional interaction points or modulate the compound's physicochemical properties, leading to enhanced potency and selectivity. mdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comljmu.ac.uk These models are invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. nih.gov

For indole-2-carboxylic acid derivatives, QSAR studies can be employed to understand how various physicochemical properties (descriptors) influence their inhibitory potential. Descriptors often used in QSAR models include:

Hydrophobicity (e.g., LogP): Describes the compound's partitioning between lipid and aqueous phases.

Electronic Properties (e.g., pKa, atomic charges): Relate to the compound's ionization state and ability to engage in electrostatic interactions.

Steric/Topological Descriptors (e.g., molecular weight, shape indices): Describe the size and shape of the molecule.

Although a specific QSAR model for this compound is not detailed in the literature, the principles have been applied to similar structures. For example, a QSAR study on benzoic acid derivatives identified hydrophobicity (log P) and electronic properties (pKa) as key determinants of antioxidant activity. orientjchem.org By developing a statistically robust QSAR model for a series of this compound analogues, researchers could predict the activity of new, unsynthesized derivatives and gain deeper insight into the structural requirements for optimal biological effect.

Mechanistic Investigations of Biological Activities of 6 Benzyloxy 1h Indole 2 Carboxylic Acid Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

The therapeutic potential of 6-(benzyloxy)-1H-indole-2-carboxylic acid derivatives stems from their ability to specifically interact with key biological macromolecules. The following sections detail the molecular targets and the proposed binding mechanisms.

Enzyme Inhibition Mechanisms

HIV-1 Integrase: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The primary mechanism of inhibition involves the strand transfer step of the integration process. mdpi.comnih.gov Structural and molecular docking studies have shown that the indole (B1671886) core and the C2-carboxyl group are critical for activity. These moieties chelate the two divalent magnesium ions (Mg²⁺) present in the enzyme's active site. mdpi.comnih.govrsc.org This interaction mimics the binding of the viral DNA substrate, thus competitively inhibiting the enzyme.

Further structural optimizations have demonstrated that substitutions at various positions on the indole ring can enhance inhibitory potency. For instance, introducing a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site. nih.gov Similarly, adding a halogenated benzene (B151609) ring at the C6 position, analogous to the benzyloxy group, can create a π–π stacking interaction with the viral DNA, further stabilizing the inhibitor-enzyme complex. rsc.orgnih.gov One optimized derivative, compound 20a , exhibited a marked increase in integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov

IDO1/TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are significant targets in cancer immunotherapy. Certain 6-substituted indole-2-carboxylic acid derivatives have been developed as dual inhibitors of both IDO1 and TDO. Molecular docking and dynamic simulations suggest that these compounds bind within the active pockets of both enzymes. For example, 6-acetamido-indole-2-carboxylic acid derivatives have shown potent dual inhibition with IC₅₀ values in the low micromolar range.

| Compound | Target | IC₅₀ (μM) |

| 9o-1 | IDO1 | 1.17 |

| TDO | 1.55 | |

| 9p-O (p-benzoquinone derivative) | IDO1 | Double-digit nM range |

| TDO | Double-digit nM range |

EGFR Tyrosine Kinase: Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase often overexpressed in various cancers. Indole derivatives have been investigated as EGFR-TK inhibitors. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have shown potent binding to the EGFR tyrosine kinase domain in molecular docking studies. The inhibition of EGFR kinase activity by these compounds has been demonstrated to suppress cancer cell proliferation. One of the most potent compounds from this series, compound 3a , was found to induce cell cycle arrest and apoptosis in cancer cells.

BTK: Bruton's Tyrosine Kinase (BTK) is a critical component of B-cell receptor signaling and a target for autoimmune diseases and B-cell malignancies. Research has led to the design and synthesis of novel BTK inhibitors featuring a carboxylic acid moiety. This moiety is designed to interact with the ribose pocket of the ATP-binding site of the enzyme. This class of compounds has shown potent BTK inhibition and favorable pharmacokinetic profiles.

Receptor Antagonism/Agonism

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist at the glycine (B1666218) co-agonist binding site on the NMDA receptor. Glycine potentiates the current gated by NMDA, and I2CA effectively blocks this potentiation. This suggests that I2CA can be a valuable tool for studying the role of the glycine site in NMDA receptor function and its implications in conditions like stroke and epilepsy.

Transporter Protein Modulation

ABCC2: The ATP-binding cassette subfamily C member 2 (ABCC2), also known as multidrug resistance-associated protein 2 (MRP2), is an efflux transporter that plays a role in the elimination of various organic anions, including conjugated drugs and endogenous compounds. solvobiotech.com It is primarily located on the apical membrane of polarized cells in the liver, kidney, and intestines, where it facilitates the excretion of substrates. solvobiotech.com While the indole scaffold is present in various molecules that interact with ABC transporters, specific studies detailing the direct modulation of ABCC2 by this compound or its close derivatives are not extensively documented in the current literature. Given the transporter's role in drug disposition, investigating the potential interaction of these indole compounds with ABCC2 could be a valuable area for future research to understand their pharmacokinetic profiles.

Cellular Pathway Modulation and Biological Responses

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream cellular events, culminating in distinct biological responses.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

A significant outcome of the enzymatic inhibition by indole-2-carboxylic acid derivatives in cancer cells is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov

Apoptosis Induction: The anti-cancer activity of these compounds is often directly linked to their ability to trigger apoptotic pathways.

Mechanism via EGFR Inhibition: Inhibition of the EGFR signaling pathway disrupts downstream pro-survival signals (like the Akt pathway), leading to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). mdpi.comtandfonline.com

Caspase Activation: Studies have shown that treatment with active indole-2-carboxamide derivatives leads to a significant increase in the levels of key executioner caspases, such as caspase-3 and caspase-8. tandfonline.comnih.gov

Mitochondrial Pathway: Some indole-2-carboxylic acids have been shown to induce the release of cytochrome c from mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway. researchgate.net

Cell Cycle Modulation: Disruption of the normal cell cycle is another key mechanism of the anti-proliferative effects of these indole derivatives.

By inhibiting signaling pathways essential for cell cycle progression, such as those regulated by EGFR or 14-3-3η protein, these compounds can cause cells to arrest at specific checkpoints. nih.govnih.gov

For example, certain indole-2-carboxylic acid derivatives have been demonstrated to cause cell cycle arrest in the G1-S phase or the G2/M phase in various cancer cell lines, thereby preventing cell division and proliferation. nih.govnih.gov

| Derivative Type | Cancer Cell Line | Effect |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Pancreatic (Panc-1) | Caspase-3 and Caspase-8 activation, increased Bax levels. tandfonline.com |

| 1H-indole-2-carboxylic acid derivatives | Liver Cancer (Bel-7402, etc.) | G1-S phase cell cycle arrest. nih.govresearchgate.net |

| Chalcone-indole derivative | Various | G2/M phase cell cycle arrest. nih.gov |

| Indole-2-carboxylic acids | MCL-1-dependent (H929) | Cytochrome c release, Caspase-3/-7 activation. researchgate.net |

Disruption of Microbial Cell Processes and Metabolic Pathways

Beyond their applications in virology and oncology, derivatives of indole-2-carboxylic acid have also shown promise as antimicrobial agents. Specifically, certain derivatives exhibit antifungal properties.

Antifungal Activity:

A notable example is 6-methoxy-1H-indole-2-carboxylic acid, a related compound, which has demonstrated potent antifungal activity against human pathogens like Candida albicans and Aspergillus niger.

The proposed mechanism of action involves damage to the fungal cell membrane. This disruption of membrane integrity leads to leakage of cellular contents and ultimately, cell death.

Other amide derivatives of carboxylic acids have been shown to act as succinate (B1194679) dehydrogenase (SDH) inhibitors, disrupting the mitochondrial respiratory chain and interfering with the pathogen's respiration. mdpi.com This provides another potential mechanism by which indole-2-carboxylic acid derivatives could exert their antimicrobial effects.

Research Applications and Potential Areas for Future Exploration Involving 6 Benzyloxy 1h Indole 2 Carboxylic Acid

Rational Design and Synthesis of Indole-Based Therapeutics

The indole-2-carboxylic acid framework is a key component in the rational design of novel therapeutic agents. The specific substitution pattern of 6-(benzyloxy)-1H-indole-2-carboxylic acid makes it a particularly interesting starting material for creating derivatives with tailored biological activities.

One area of investigation involves the development of inhibitors for beta-amyloid (Aβ) fibril assembly, a key pathological process in Alzheimer's disease. Researchers have designed and synthesized derivatives such as 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids, starting from precursors related to the 6-substituted indole-2-carboxylic acid scaffold. nih.gov Although the inhibitory activities of these specific compounds on Aβ aggregation were found to be insignificant, this line of research highlights the utility of the 6-substituted indole-2-carboxylic acid core in designing molecules to target protein aggregation. nih.gov

Furthermore, the broader class of indole-2-carboxylic acid derivatives has shown significant promise as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.gov Structural optimization of the indole-2-carboxylic acid scaffold has led to the development of potent inhibitors. rsc.orgnih.govnih.gov These studies demonstrate the importance of the indole-2-carboxylic acid moiety in creating molecules that can chelate with metal ions in enzyme active sites, a common mechanism for integrase inhibitors. rsc.orgrsc.org The presence of the benzyloxy group at the 6-position of this compound provides a handle for further structural modifications that could enhance binding affinity and specificity to therapeutic targets.

The indole-2-carboxamide structure, which can be derived from indole-2-carboxylic acid, is also recognized as an effective scaffold for the design of new Transient Receptor Potential Vanilloid 1 (TRPV1) agonists. mdpi.com This indicates the versatility of the indole-2-carboxylic acid core in interacting with a range of biological targets.

Utilization as Chemical Probes for Biological System Interrogation

While this compound is not typically used as a chemical probe in its native form, its structure makes it an ideal starting material for the synthesis of more complex probes. Chemical probes are essential tools for studying biological systems, allowing for the identification and validation of new drug targets.

The carboxylic acid group of this compound can be readily functionalized to attach linker groups, which can then be connected to reporter molecules such as fluorophores or biotin. The indole (B1671886) nucleus itself can serve as the recognition element that interacts with a specific protein or biological target. The benzyloxy group at the 6-position can be modified to fine-tune the binding affinity and selectivity of the probe.

The synthesis of trifunctional building blocks, which contain a connectivity group, a reactive group, and a bioorthogonal handle, is a key strategy in the development of chemical probes. Carboxylic acids are commonly used as connectivity groups in these building blocks. enamine.net Therefore, this compound has the potential to be incorporated into such trifunctional scaffolds for the generation of libraries of chemical probes.

Development of Agrochemicals and Specialty Chemicals

The application of this compound in the development of agrochemicals and specialty chemicals is a less explored area of research. However, the known biological activities of indole-containing compounds suggest potential for future applications in this field.

Indole-3-acetic acid is a well-known plant hormone (auxin) that plays a crucial role in plant growth and development. While this compound has a different substitution pattern, the indole core suggests that its derivatives could potentially interact with biological pathways in plants. Further research would be needed to explore the potential of this compound and its derivatives as plant growth regulators or as active ingredients in herbicides or pesticides.

In the realm of specialty chemicals, the unique chemical structure of this compound could be leveraged to synthesize novel dyes, fragrances, or other high-value chemical products. The indole ring is a known chromophore, and modifications to the substitution pattern could lead to the development of new colorimetric or fluorescent compounds.

Emerging Research Frontiers and Interdisciplinary Applications in Materials Science

The indole nucleus possesses interesting electronic and optical properties that make it a valuable component in the design of functional organic materials. An emerging area of research is the use of indole derivatives in the development of electrochromic devices.

For instance, copolymers of indole-6-carboxylic acid and 2,2′-bithiophene have been electrochemically polymerized to create films for high-contrast electrochromic devices. mdpi.com These devices can change their color and optical properties in response to an applied voltage, making them useful for applications such as smart windows and displays. The carboxylic acid group in these polymers is crucial for their electrochemical properties.

Given that this compound is a precursor to indole-6-carboxylic acid (via debenzylation), it represents a key starting material for the synthesis of such electrochromic polymers. The benzyloxy group can serve as a protecting group during synthesis and can be removed in a later step to reveal the reactive carboxylic acid. This highlights the potential for this compound in the interdisciplinary field of materials science, bridging organic synthesis with the development of advanced functional materials.

Q & A

Q. Advanced

- Byproduct Identification : Use LC-MS/MS to detect impurities such as over-benzylated products (e.g., di-substituted indoles) or hydrolysis intermediates. Compare with synthetic standards .

- Crystallization Issues : If the compound resists crystallization, employ solvent diffusion (e.g., layering hexane over a DMSO solution) or use additives like seed crystals from analogous structures (e.g., 6-methylindole-3-carboxylic acid) .

- Tautomerism Confusion : Indole NH tautomerism can complicate NMR interpretation. Perform experiments in deuterated DMSO to stabilize the NH proton and simplify splitting patterns .

How can researchers investigate the biological activity of this compound?